![molecular formula C19H21ClN4O B11456966 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11456966.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is of interest due to its potential pharmacological properties, including its use in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves a multi-step process:
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Formation of the Piperazine Intermediate: : The initial step involves the reaction of 3-chloroaniline with piperazine under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. This forms the intermediate 3-chlorophenylpiperazine.
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Quinazolinone Core Formation: : The intermediate is then reacted with 4-methyl-2-nitrobenzaldehyde in the presence of a reducing agent like sodium borohydride or catalytic hydrogenation to form the quinazolinone core.
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Cyclization and Final Product Formation: : The final step involves cyclization of the intermediate under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while reducing production time and cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro group (if present in intermediates) using agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol, catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the nitro intermediates.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, research is focused on its potential therapeutic applications. It is being investigated for its efficacy in treating conditions such as anxiety, depression, and other central nervous system disorders due to its interaction with neurotransmitter receptors.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of quinazolinone derivatives.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the serotonin and dopamine pathways. This modulation can lead to changes in neurotransmitter levels, which may account for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
- 2-[4-(3-bromophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
- 2-[4-(3-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
Uniqueness
Compared to its analogs, 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to the presence of the 3-chlorophenyl group, which may confer distinct pharmacological properties. This specific substitution pattern can influence the compound’s binding affinity and selectivity for various biological targets, potentially leading to different therapeutic outcomes.
Biological Activity
The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and neuropharmacological properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H21ClN4O
- Molecular Weight : 358.85 g/mol
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. For instance, a study synthesized various derivatives of quinazoline and assessed their in vitro antimicrobial activity using the tube dilution technique. The results indicated that certain derivatives exhibited significant antimicrobial activity comparable to standard drugs such as ciprofloxacin and fluconazole .
Compound | Antimicrobial Activity (MIC µg/mL) | Comparison Drug |
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Compound 3 | 16 | Ciprofloxacin |
Compound 8 | 32 | Fluconazole |
Compound 11 | 64 | Ciprofloxacin |
Compound 12 | 32 | Fluconazole |
Anticancer Activity
The anticancer potential of the compound has also been investigated. In an MTT assay, it was found that some derivatives showed promising anticancer activity against various cancer cell lines. For example, one derivative demonstrated an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil, indicating its potential as an anticancer agent .
Compound | IC50 (µM) | Comparison Drug |
---|---|---|
Compound 5 | 12.5 | 5-Fluorouracil |
Compound 6 | 20.0 | Tomudex |
Neuropharmacological Effects
The neuropharmacological effects of the compound have been explored in relation to its piperazine moiety. Compounds containing piperazine are known to exhibit anxiolytic and antidepressant activities. A study indicated that the compound could potentially modulate serotonin receptors, which are crucial in mood regulation .
Case Studies
Several case studies have documented the biological effects of similar compounds with piperazine and quinazoline structures:
- Case Study on Antidepressant Activity : A derivative with a similar piperazine structure was tested in animal models for its antidepressant-like effects in the forced swim test and tail suspension test, showing significant reductions in immobility time compared to controls .
- Case Study on Anticancer Potential : Another study highlighted the efficacy of a quinazoline derivative against breast cancer cell lines, where it induced apoptosis through mitochondrial pathways .
Properties
Molecular Formula |
C19H21ClN4O |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C19H21ClN4O/c1-13-18-16(6-3-7-17(18)25)22-19(21-13)24-10-8-23(9-11-24)15-5-2-4-14(20)12-15/h2,4-5,12H,3,6-11H2,1H3 |
InChI Key |
CDZXCTXLAKIRRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCCC2=O |
Origin of Product |
United States |
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